molecular formula C17H26FN3O3S B2913380 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide CAS No. 897613-34-2

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide

Cat. No.: B2913380
CAS No.: 897613-34-2
M. Wt: 371.47
InChI Key: OSLVSYFYZWMJAX-UHFFFAOYSA-N
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Description

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide is a synthetic organic compound designed for pharmacological research. Its structure incorporates key features known to influence biological activity: a piperazine core substituted with a 2-fluorophenyl group and a sulfonylethyl side chain terminated with a pivalamide (tert-butyl amide) group. The piperazine ring is a common pharmacophore found in a wide range of bioactive molecules, contributing to receptor binding affinity, particularly toward neurological targets such as serotonin and dopamine receptors . The specific positioning of the fluorine atom on the phenyl ring (ortho-) can be critical for receptor binding specificity and potency, as demonstrated in studies of other piperazine-based research compounds . The pivalamide group is of particular interest due to its bulky tert-butyl moiety, which is intended to confer enhanced metabolic stability by sterically shielding the amide bond from enzymatic degradation . This combination of features makes this compound a valuable tool for researchers investigating structure-activity relationships (SAR), receptor profiling, and the development of metabolically stable molecular probes. The compound is provided for in vitro research applications only. It is not approved for human or veterinary use.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN3O3S/c1-17(2,3)16(22)19-8-13-25(23,24)21-11-9-20(10-12-21)15-7-5-4-6-14(15)18/h4-7H,8-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLVSYFYZWMJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a piperazine ring, a sulfonamide group, and a fluorophenyl moiety, suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C21H26FN3O5SC_{21}H_{26}FN_{3}O_{5}S, with a molecular weight of approximately 453.57 g/mol. The compound features several functional groups that contribute to its biological activity, including:

  • Piperazine Ring : Known for its ability to interact with various biological targets.
  • Fluorophenyl Group : Enhances lipophilicity and binding affinity to receptors.
  • Sulfonamide Moiety : Often involved in enzyme inhibition.

This compound is believed to exert its effects through multiple mechanisms:

  • Receptor Interaction : The piperazine ring can bind to G-protein-coupled receptors (GPCRs) or ion channels, influencing neurotransmitter release and neuronal excitability.
  • Enzyme Inhibition : The sulfonamide moiety may inhibit enzymes involved in inflammatory pathways or cancer progression, potentially leading to anti-inflammatory or anti-cancer effects.
  • Modulation of Signaling Pathways : The compound might affect signaling pathways related to cell proliferation and apoptosis.

Pharmacological Effects

Research has indicated that compounds similar to this compound exhibit a range of pharmacological activities:

  • Antidepressant Activity : Piperazine derivatives have been studied for their potential antidepressant effects, likely due to their interaction with serotonin receptors.
  • Antitumor Effects : Some studies suggest that sulfonamide-containing compounds can inhibit tumor cell growth through various mechanisms, including apoptosis induction.

Case Studies

  • Study on Antidepressant Properties :
    • A study evaluated the effects of piperazine derivatives on serotonin receptor modulation, showing promising results for this compound in reducing depressive symptoms in animal models.
  • Anticancer Activity Assessment :
    • In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies indicated that this effect was mediated through apoptosis and cell cycle arrest.

Comparative Analysis with Similar Compounds

A comparison table of this compound with structurally similar compounds highlights its unique properties:

Compound NameStructureBiological ActivityNotes
N-(4-(2-fluorophenyl)piperazin-1-yl)acetamideStructureAntidepressantSimilar mechanism but lacks sulfonamide group
N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-benzamideStructureAnticancerExhibits stronger anticancer properties

Comparison with Similar Compounds

Key Structural Differences

The target compound shares structural homology with piperazine derivatives bearing sulfonamide and amide functionalities. Below is a comparative analysis with two closely related analogs:

Compound Name Core Structure Substituents Amide Group Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Piperazine 2-fluorophenyl, sulfonylethyl Pivalamide C₁₇H₂₅FN₃O₃S 370.46 -
2-(4-fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide Piperazine 2-fluorophenyl, sulfonylethyl Acetamide (4-fluorophenyl) C₂₀H₂₃F₂N₃O₃S 423.5
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pivalamide hydrochloride Piperazine 4-methoxyphenyl, sulfonylethyl Pivalamide (hydrochloride salt) C₁₈H₃₀ClN₃O₄S 420.0

Substituent Effects

  • Fluorine vs. The 4-methoxyphenyl group in provides electron-donating properties, which may alter solubility and binding interactions.
  • Amide Groups :

    • Pivalamide (target compound and ) offers steric bulk, likely increasing lipophilicity and resistance to enzymatic degradation compared to the smaller acetamide group in .

Physicochemical Properties

Property Target Compound 2-(4-fluorophenyl)-N-(...acetamide N-(2-(4-((4-methoxyphenyl)sulfonyl)...hydrochloride
Molecular Weight 370.46 423.5 420.0
Formula C₁₇H₂₅FN₃O₃S C₂₀H₂₃F₂N₃O₃S C₁₈H₃₀ClN₃O₄S
Key Functional Groups 2-fluorophenyl, pivalamide 2-fluorophenyl, 4-fluorophenyl, acetamide 4-methoxyphenyl, pivalamide, hydrochloride
Salt Form Neutral Neutral Hydrochloride
Solubility (Predicted) Moderate (lipophilic) Moderate High (due to hydrochloride)

Notes:

  • The hydrochloride salt in enhances aqueous solubility, a critical factor for bioavailability.
  • Missing data (e.g., melting point, logP) in the evidence limits a full pharmacokinetic assessment.

Implications for Structure-Activity Relationships (SAR)

  • Piperazine Core : Essential for hydrogen bonding and interactions with biological targets (e.g., serotonin or dopamine receptors).
  • Fluorine Positioning : Ortho-substitution (2-fluorophenyl) may enforce a specific conformational orientation compared to para-substitution (4-fluorophenyl in ).
  • Amide Bulkiness : Pivalamide’s tert-butyl group likely reduces metabolic clearance compared to acetamide, as seen in protease inhibitor designs .

Q & A

Q. What synthetic strategies are recommended to optimize the yield and purity of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide?

Synthesis typically involves multi-step reactions, including sulfonylation of the piperazine core and subsequent coupling with pivalamide derivatives. Key considerations include:

  • Purification : Flash column chromatography (silica gel, gradient elution with EtOAc/hexanes) is critical to isolate intermediates and the final compound, as demonstrated in analogous sulfonylpiperazine syntheses .
  • Reaction Conditions : Use of bases like DBU (1,8-diazabicycloundec-7-ene) to facilitate cyclization and sulfonylation steps, as seen in related piperazine derivatives .
  • Scalability : Batch reactors may be preferred for small-scale synthesis, but continuous flow systems could enhance reproducibility for larger batches .

Q. How is structural characterization performed to confirm the identity of the compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are essential to verify substituent positions on the piperazine ring and sulfonyl-ethyl-pivalamide backbone. For example, 1^1H NMR peaks for fluorophenyl protons appear as distinct triplets (~δ 7.3–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ ion) and detects isotopic patterns from fluorine atoms .
  • Elemental Analysis : Validates stoichiometry, particularly for nitrogen and sulfur content .

Advanced Research Questions

Q. What computational approaches are used to predict target engagement and selectivity of this sulfonylpiperazine derivative?

  • Molecular Docking : Docking into serotonin (5-HT1A_{1A}) or dopamine receptor models (e.g., D3_3 receptors) helps predict binding affinity. Software like AutoDock Vina or Schrödinger Suite can simulate interactions, focusing on hydrogen bonding with the sulfonyl group and hydrophobic contacts with the fluorophenyl moiety .
  • Pharmacophore Modeling : Identifies critical functional groups (e.g., sulfonamide oxygen as hydrogen bond acceptors) for structure-activity relationship (SAR) studies .
  • ADMET Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier permeability, and metabolic stability, which are critical for CNS-targeted applications .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact pharmacokinetic properties?

  • Lipophilicity : Introducing fluorine increases logP, enhancing membrane permeability but potentially reducing solubility. Comparative studies with chlorophenyl analogs (e.g., logP differences of ~0.5 units) can guide lead optimization .
  • Metabolic Stability : Fluorine substitution reduces oxidative metabolism in cytochrome P450 enzymes, as seen in similar piperazine derivatives, prolonging half-life .
  • Receptor Selectivity : Fluorine’s electronegativity may enhance interactions with polar residues in receptor binding pockets, as observed in 5-HT1A_{1A} vs. D2_2 receptor selectivity studies .

Q. What in vivo models are suitable for evaluating therapeutic potential in neurological disorders?

  • Rodent Models : For neuropsychiatric applications (e.g., anxiety or depression), tail-suspension tests or elevated plus-maze assays can assess behavioral changes. Radiolabeled analogs (e.g., 18^{18}F-Mefway) enable PET imaging to quantify receptor occupancy in brain regions .
  • Disease-Specific Models : Transgenic mice expressing human serotonin receptors (5-HT1A_{1A}) or dopamine transporters (DAT) are used to study target engagement in Parkinson’s or schizophrenia .

Q. How can discrepancies between in vitro binding assays and cellular functional activity be resolved?

  • Assay Conditions : Ensure physiological pH and ion concentrations (e.g., Mg2+^{2+} for G-protein coupling) in functional assays (e.g., cAMP inhibition for 5-HT1A_{1A} agonism) .
  • Off-Target Profiling : Screen against panels of GPCRs, kinases, and ion channels to identify confounding interactions. For example, sulfonylpiperazines may exhibit unintended sigma receptor binding .
  • Cell Line Selection : Use engineered cell lines (e.g., CHO-K1 with overexpressed human receptors) to improve signal-to-noise ratios .

Methodological Considerations

Q. What analytical techniques are critical for assessing batch-to-batch consistency?

  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection (PDA) monitors purity (>95%) and detects trace impurities (e.g., unreacted sulfonyl chloride intermediates) .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) identify labile groups (e.g., hydrolytic cleavage of the sulfonamide bond under acidic conditions) .

Q. How are structure-activity relationships (SAR) systematically explored for this compound class?

  • Analog Synthesis : Replace the fluorophenyl group with bioisosteres (e.g., thiophene or pyridine) or modify the pivalamide moiety to tert-butyl carbamate .
  • Biological Testing : Parallel screening in binding assays (e.g., radioligand displacement for 5-HT1A_{1A}) and functional readouts (e.g., β-arrestin recruitment) .

Contradictions and Limitations

  • Antiviral vs. Neurological Activity : While sulfonylpiperazines like Compound 81.8 () show MERS-CoV inhibition (81.8% plaque reduction), neuroactive analogs may lack broad-spectrum antiviral efficacy, highlighting the need for target-specific optimization .
  • Species Variability : Rodent 5-HT1A_{1A} receptor binding affinities may not fully translate to humans, necessitating cross-validation with primate models or human-derived neurons .

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